molecular formula C14H15F3N2O3 B359641 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid CAS No. 1033600-26-8

2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid

Cat. No.: B359641
CAS No.: 1033600-26-8
M. Wt: 316.28g/mol
InChI Key: YMTPGRMYKKKBTG-UHFFFAOYSA-N
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Description

2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular formula C14H15F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperazine ring, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine to form the intermediate 1-(3-(trifluoromethyl)benzyl)piperazine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the ester derivative. Finally, hydrolysis of the ester group under acidic or basic conditions produces this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid is unique due to its combination of a trifluoromethyl group with a piperazine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)10-3-1-2-9(6-10)8-19-5-4-18-13(22)11(19)7-12(20)21/h1-3,6,11H,4-5,7-8H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPGRMYKKKBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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